2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride
Description
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Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJVFOJZTMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721319 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192356-27-6 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce hydroxyproline content in HSC-T6 cells, indicating its potential to inhibit collagen synthesis. This reduction in collagen synthesis can impact cellular processes related to tissue repair and fibrosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagen prolyl-4-hydroxylase by binding to its active site, preventing the hydroxylation of proline residues in collagen. This inhibition leads to a decrease in collagen production, which can be beneficial in conditions characterized by excessive collagen deposition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on collagen synthesis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and mechanism of action.
Biological Activity
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride (CAS No. 1192356-25-4) is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group attached to a pyridine ring. This configuration enhances its biological activity and reactivity. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12ClF3N2
- Molecular Weight : 204.19 g/mol
- CAS Number : 1192356-25-4
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interactions with biological targets.
- Enzyme Inhibition :
-
Cellular Effects :
- Research indicates that this compound can affect neurotransmitter production in peripheral sensory trigeminal nerves, suggesting implications for pain modulation and sensory processing.
- Antimicrobial Activity :
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
-
Antichlamydial Activity :
This data emphasizes the importance of structural modifications in enhancing biological efficacy.
Compound Activity (μg/mL) Toxicity (IC50) Original 50 >1000 Trifluoromethyl variant 128 >1000 -
Collagen Synthesis Inhibition :
- The compound's role in inhibiting collagen synthesis was assessed through enzymatic assays that measured the activity of collagen prolyl-4-hydroxylase. Results indicated a dose-dependent inhibition, suggesting therapeutic potential in conditions characterized by excessive collagen deposition.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its structural features that facilitate various biological interactions.
Antidepressant Activity:
Research indicates that compounds with trifluoromethyl groups can exhibit significant antidepressant-like effects. In rodent models, these compounds demonstrated increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood elevation.
Neuroprotective Effects:
Studies have highlighted the neuroprotective properties of trifluoromethyl-pyridine derivatives. These compounds can mitigate oxidative stress and neuronal apoptosis in vitro, indicating potential applications in treating neurodegenerative diseases.
Anticancer Properties:
Recent findings have shown that similar trifluoromethyl-containing compounds can inhibit cancer cell proliferation. The hydrochloride salt of this compound has demonstrated notable abilities to inhibit tumor growth in xenograft models, suggesting further development as an anticancer agent .
Agrochemicals
The compound serves as an intermediate in the synthesis of agricultural chemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances biological activity against pests and pathogens in crops.
Case Study on Antimicrobial Resistance:
A study indicated that this compound could effectively combat multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a novel therapeutic agent against resistant infections.
Data Table: Biological Activities Comparison
| Compound Name | Antidepressant Activity | Neuroprotective Effects | Anticancer Activity |
|---|---|---|---|
| 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride | Significant | Moderate | High |
| Similar Trifluoromethyl Compounds | Significant | Significant | High |
Materials Science
The unique properties of this compound allow for its use in developing advanced materials with specific functionalities. The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for various industrial applications.
Preparation Methods
Detailed Preparation Methods
Starting Materials and Reagents
- 6-(Trifluoromethyl)pyridin-2-yl precursors (such as 2-chloro-6-(trifluoromethyl)pyridine)
- Isopropylamine or equivalent amine source for the propan-2-amine group
- Hydrochloric acid (HCl) for salt formation
- Catalysts such as palladium complexes (e.g., Pd2(dba)3) and ligands (e.g., XantPhos) for cross-coupling
- Bases such as tert-butoxide (t-BuONa)
- Solvents including methanol, toluene, and dioxane
Nucleophilic Substitution Approach
One common method involves nucleophilic aromatic substitution on a halogenated trifluoromethylpyridine precursor. The halogen (often chlorine) at the 2-position is displaced by isopropylamine under controlled conditions.
- The reaction is typically performed in methanol or a similar polar solvent.
- Reaction temperature is maintained around 20–70 °C.
- The mixture is stirred for several hours (e.g., 12 h) to ensure complete substitution.
- The product amine is isolated and purified by extraction and chromatography.
Palladium-Catalyzed Cross-Coupling
An alternative method employs palladium-catalyzed amination (Buchwald-Hartwig amination) of 2-halogenated 6-(trifluoromethyl)pyridine with isopropylamine:
- The reaction mixture contains the halogenated pyridine, isopropylamine, Pd2(dba)3 catalyst, XantPhos ligand, and t-BuONa base.
- Toluene is used as the solvent, and the reaction is conducted under nitrogen atmosphere at approximately 90–110 °C for 12 hours.
- After completion, the mixture is filtered and purified by preparative high-performance liquid chromatography (prep-HPLC).
This method provides high selectivity and yield for the amination step, especially for sterically hindered or electronically deactivated substrates.
Formation of Hydrochloride Salt
The free base amine is converted into the hydrochloride salt by treatment with HCl in dioxane or methanol:
- The amine is dissolved in methanol.
- An equimolar or slight excess of HCl/dioxane solution is added.
- The mixture is stirred at room temperature (around 20 °C) for 12 hours.
- The solvent is removed under reduced pressure, and the residue is triturated with water and extracted to isolate the hydrochloride salt.
- The product is dried and characterized.
Representative Experimental Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Nucleophilic Substitution | 2-chloro-6-(trifluoromethyl)pyridine + isopropylamine, MeOH, 20–70 °C, 12 h | Formation of 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine (free base) |
| 2. Purification | Extraction with ethyl acetate, drying over Na2SO4, silica gel chromatography | Pure amine compound |
| 3. Salt Formation | Treatment with HCl/dioxane, stirring at 20 °C, 12 h | 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride |
Analytical and Characterization Data
- Purity is typically confirmed by liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with purity ≥95% for biological assays.
- Mass spectrometry shows the molecular ion consistent with C9H12F3N2 (free base) plus chloride for the hydrochloride salt.
- The trifluoromethyl group influences chromatographic retention and mass spectral fragmentation patterns, requiring optimized analytical conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2-chloro-6-(trifluoromethyl)pyridine, isopropylamine, MeOH | 20–70 °C, 12 h | Simple, direct | May require forcing conditions for sterically hindered substrates |
| Palladium-Catalyzed Amination | 2-halogenated pyridine, isopropylamine, Pd2(dba)3, XantPhos, t-BuONa, toluene | 90–110 °C, 12 h, N2 atmosphere | High selectivity, good yields | Requires expensive catalysts and inert atmosphere |
| Hydrochloride Salt Formation | Free base amine, HCl/dioxane | Room temperature, 12 h | Improves stability and handling | Additional purification step |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride, and what factors critically influence reaction yields?
- Answer : A multi-step synthesis involving condensation, reduction, and salt formation is commonly employed. For example, analogous pyridine derivatives are synthesized via condensation of halogenated pyridines with cyanoacetate esters, followed by catalytic hydrogenation or borane-based reduction to yield the amine intermediate. Hydrochloride salt formation is achieved using HCl in polar solvents (e.g., ethanol). Critical parameters include temperature control during reduction (≤50°C to avoid side reactions) and stoichiometric optimization of HCl to ensure complete salt precipitation .
Q. How can researchers validate the purity and structural identity of this compound using spectroscopic and chromatographic techniques?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the trifluoromethylpyridine moiety (δ ~8.0–8.5 ppm for pyridine protons) and the isopropylamine group (δ ~1.3–1.6 ppm for methyl protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass of the molecular ion ([M+H]: m/z 204.0874 for the free base; [M-Cl]: m/z 239.06 for the hydrochloride) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases often combine acetonitrile and ammonium formate buffer (pH 3.5) .
Q. What are the documented biological or pharmacological applications of this compound in preclinical research?
- Answer : The compound has been investigated in murine models for its potential role in modulating neurotransmitter systems (e.g., as a monoamine reuptake inhibitor analog) or viral entry pathways (e.g., targeting host-cell receptors in coronavirus studies). In vivo dosing typically ranges from 10–50 mg/kg, with pharmacokinetic studies emphasizing blood-brain barrier penetration and metabolic stability .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data, such as unexpected splitting in H NMR spectra?
- Answer : Discrepancies may arise from dynamic proton exchange or tautomerism. For example, the amine group’s protonation state in DMSO-*d vs. CDCl can alter chemical shifts. To resolve this:
- Perform variable-temperature NMR to observe line broadening or sharpening.
- Use F NMR to confirm trifluoromethyl group integrity (δ ~-60 to -70 ppm).
- Compare with computational simulations (DFT) of expected NMR patterns .
Q. What strategies optimize the solid-state properties of this hydrochloride salt for enhanced formulation stability?
- Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to identify stable crystalline forms. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can characterize polymorphic transitions.
- Hygroscopicity Testing : Store samples at 40°C/75% RH to assess moisture uptake, which may necessitate co-crystallization with anti-hygroscopic agents (e.g., cellulose derivatives) .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?
- Answer : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to its electron-withdrawing effects. Comparative studies in hepatocyte assays show:
- Half-life (t) : ~2.5 hours for trifluoromethylated vs. ~1.2 hours for methyl-substituted analogs.
- Metabolite Profiling : LC-MS/MS identifies defluorinated products as minor metabolites (<5% total). Replace the pyridine ring with pyrimidine (as in analog 2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride) to further enhance stability .
Methodological Notes
- Synthetic Reproducibility : Document batch-specific impurities (e.g., residual starting materials) using LC-MS and adjust purification protocols (e.g., flash chromatography with EtOAc/hexane gradients) .
- In Vivo Studies : Pair pharmacokinetic data with tissue distribution studies (e.g., LC-MS quantification in brain, liver, and plasma) to correlate efficacy with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
